![molecular formula C17H21BrF3N5O B10963201 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10963201.png)
2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with a unique structure It combines a pyrazole ring, a trifluoromethyl group, and a cyclopropyl moiety The presence of bromine and methyl groups further enhances its chemical diversity
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves Suzuki–Miyaura cross-coupling, which joins boron-containing fragments with other organic groups. Specifically, the reaction utilizes an organoboron reagent (such as an arylboronic acid or boronate ester) and a palladium catalyst. The bromo and trifluoromethyl substituents are introduced during this coupling process .
Reaction Conditions:: The reaction typically occurs under mild conditions, making it suitable for functional group-tolerant transformations. Solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are commonly used. The reaction temperature ranges from room temperature to moderate heating.
Industrial Production:: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key step. Optimization of reagents, catalysts, and reaction conditions ensures efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions::
Cross-Coupling: The compound participates in Suzuki–Miyaura cross-coupling, forming carbon–carbon bonds.
Substitution: The bromine atom can undergo nucleophilic substitution reactions.
Reduction/Oxidation: Depending on reaction conditions, reduction or oxidation of functional groups may occur.
Arylboronic Acids/Boronate Esters: Used as boron sources in cross-coupling.
Palladium Catalysts: Facilitate transmetalation and oxidative addition.
Major Products:: The main product of the Suzuki–Miyaura coupling is the desired compound itself. Isomers or side products may also form.
Aplicaciones Científicas De Investigación
Chemistry::
Building Block: Researchers use this compound as a building block for more complex molecules.
Fluorinated Ligands: The trifluoromethyl group enhances ligand properties in coordination chemistry.
Drug Discovery: Its unique structure makes it valuable for drug development.
Biological Activity: Investigating its effects on biological targets (e.g., enzymes, receptors).
Materials Science:
Mecanismo De Acción
The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or other biomolecules, influencing cellular processes.
Comparación Con Compuestos Similares
While I don’t have direct information on similar compounds, researchers often compare this compound to related pyrazolines, considering their substituents and reactivity.
Propiedades
Fórmula molecular |
C17H21BrF3N5O |
|---|---|
Peso molecular |
448.3 g/mol |
Nombre IUPAC |
2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C17H21BrF3N5O/c1-9-12(10(2)25(4)22-9)7-24(3)13(27)8-26-15(11-5-6-11)14(18)16(23-26)17(19,20)21/h11H,5-8H2,1-4H3 |
Clave InChI |
UKYIXPBTCVQQET-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)C)CN(C)C(=O)CN2C(=C(C(=N2)C(F)(F)F)Br)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10963126.png)
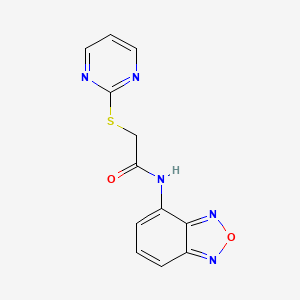
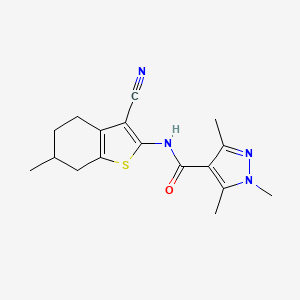
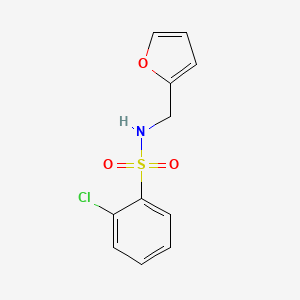
![1-(5-Chloro-2-methoxyphenyl)-3-[1-(pyridin-2-yl)ethyl]urea](/img/structure/B10963148.png)
![1-ethyl-N-[3-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B10963152.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-5-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxamide](/img/structure/B10963154.png)
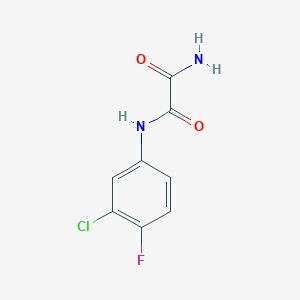
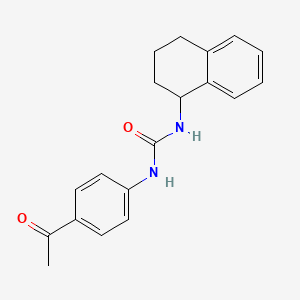

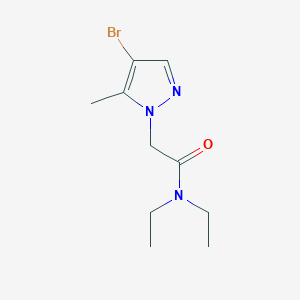
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10963191.png)
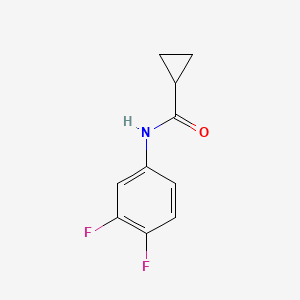
![1-(4-chlorophenyl)-N-[1-(thiophen-2-yl)ethyl]methanesulfonamide](/img/structure/B10963195.png)
